2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide
Description
This compound features a 2-phenylacetamide core linked via an ethyl group to a formamido-substituted piperidine ring, with a terminal propynyl (propargyl) group at the 1-position of the piperidine (Fig. 1).
Properties
IUPAC Name |
N-[2-[(2-phenylacetyl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-12-22-13-8-17(9-14-22)19(24)21-11-10-20-18(23)15-16-6-4-3-5-7-16/h1,3-7,17H,8-15H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRUNHALVTEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets
Mode of Action
It’s worth noting that compounds with similar structures have been reported to act as photosensitizers, generating reactive oxygen species through energy transfer and a single electron transfer pathway.
Biological Activity
2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been studied for its potential effects on:
- Dopaminergic Activity : The compound may modulate dopamine receptors, which are crucial in various neurological disorders.
- Serotonergic Activity : Similar compounds have shown the ability to inhibit serotonin reuptake, suggesting potential antidepressant properties.
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant properties of related compounds. For instance, derivatives with similar structures have demonstrated significant anticonvulsant effects in animal models. A study reported that certain N-phenyl derivatives protected against seizures induced by maximal electroshock (MES) at doses of 100 mg/kg and 300 mg/kg, indicating potential for therapeutic use in epilepsy management .
Neurotransmitter Uptake Inhibition
Research has indicated that compounds structurally related to this compound can inhibit norepinephrine (NE) and serotonin (5-HT) uptake in synaptosomes. This inhibition is associated with antidepressant-like effects observed in rodent models, where specific analogs showed significant reductions in immobility time during forced swim tests .
Case Studies
Case Study 1: Antidepressant Activity
A series of experiments involving derivatives of this compound revealed that modifications to the phenyl group significantly impacted their antidepressant efficacy. Compounds with halogen substitutions at the para position exhibited enhanced activity compared to their non-substituted counterparts.
Case Study 2: Neuroprotective Effects
In a neuroprotective study, a related compound was tested for its ability to protect neuronal cells from oxidative stress. The results indicated that the compound could reduce cell death in cultured neurons exposed to oxidative agents, suggesting its potential as a neuroprotective agent in conditions such as Alzheimer's disease.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Selected Analogs
*Calculated based on chemical formula.
Key Observations :
Pharmacological and Functional Insights
- Opioid Receptor Affinity : Acetyl fentanyl and its analogs (e.g., methoxyacetyl fentanyl ) exhibit high µ-opioid receptor affinity due to the phenethyl-piperidine motif. The target compound’s propynyl group may reduce such activity, as bulky substituents often disrupt receptor binding .
- Metabolic Stability : The alkyne group in the target compound could enhance metabolic resistance compared to esters or ethers in methoxy-substituted analogs .
- Toxicity : Acetyl fentanyl’s association with overdose deaths underscores the need for caution in evaluating the target compound’s safety profile.
Regulatory Considerations
Compounds structurally related to fentanyl (e.g., acetyl fentanyl, cyclopropyl fentanyl) are often regulated under analog laws . The target compound’s structural deviation (propynyl substitution) may place it outside current scheduling, but close monitoring is advised.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
